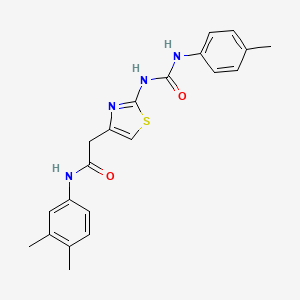

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)23-20(27)25-21-24-18(12-28-21)11-19(26)22-17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXATPWWXWJCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole rings often demonstrate significant antimicrobial properties. This compound's structural components may enhance its efficacy against various bacterial strains.

- Anti-inflammatory Effects : The presence of the urea linkage and aromatic groups may contribute to anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Potential : Thiazole derivatives are frequently explored for their anticancer properties. Initial investigations into this compound suggest it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The thiazole ring and urea linkage are crucial for binding to these targets, modulating various biochemical pathways that influence cellular functions.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays:

- Study 1 : A study conducted on the antimicrobial efficacy of thiazole derivatives reported that compounds similar to this compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Study 2 : Another investigation assessed the anti-inflammatory potential in vitro using human cell lines. The results indicated a notable reduction in pro-inflammatory cytokines when treated with this compound.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other thiazole derivatives was conducted:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | CHNOS | Moderate | High |

| Compound B | CHNOS | High | Moderate |

| This compound | CHNOS | High | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s biological and physicochemical properties are influenced by its substituents. Key analogues include:

Key Observations :

- Substituent Impact on Bioactivity: The presence of p-tolyl (methyl-substituted phenyl) in the urea moiety (as in the target compound and 107a) correlates with antimicrobial activity, particularly against fungi . Halogenation (e.g., 3,4-dichlorophenyl in ) enhances structural rigidity but may reduce solubility, as seen in crystallographic studies .

- Cyclohexyl substituents () likely elevate lipophilicity, favoring membrane permeability but reducing water solubility.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide?

Methodological Answer: The synthesis of this compound involves a multi-step approach. First, the thiazole core can be constructed via cyclization of thiourea derivatives with α-haloacetates. For the ureido-thiazol-4-yl moiety, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are effective for forming urea linkages between amines and carbonyl groups . Solvent choice (e.g., dichloromethane or DMF) and temperature control (e.g., 273 K for carbodiimide-mediated couplings) are critical to minimize side reactions. The final acetamide group can be introduced via nucleophilic acyl substitution using activated esters. Purification via column chromatography and recrystallization (e.g., methanol/acetone mixtures) ensures high yields and purity .

Q. How can the purity and structural integrity of the compound be confirmed?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of acetamide NH (δ ~8–10 ppm), thiazole protons (δ ~7–8 ppm), and aromatic protons from the 3,4-dimethylphenyl and p-tolyl groups. ¹³C NMR should show carbonyl resonances (C=O at ~165–175 ppm) and thiazole carbons .

- IR Spectroscopy : Detect urea N–H stretches (~3200–3350 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and elemental composition .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory Potential : Assess COX-2 inhibition via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioavailability based on its structural features?

Methodological Answer:

- LogP Calculations : Use software like MarvinSketch to predict lipophilicity. Introduce polar groups (e.g., sulfonamides) to improve solubility while retaining thiazole bioactivity .

- Prodrug Strategies : Mask the urea moiety with enzymatically cleavable groups (e.g., esters) to enhance membrane permeability .

- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous stability .

Q. What strategies resolve contradictory data in biological activity across studies?

Methodological Answer:

- Replicate Assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- Control for Compound Stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) .

Q. How can structure-activity relationships (SAR) be established for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the p-tolyl (e.g., electron-withdrawing groups) and thiazole rings (e.g., methyl vs. ethyl) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .

- Computational Modeling : Use QSAR models to correlate substituent effects with activity .

Q. What computational methods predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase). Prioritize urea and thiazole motifs as key binding elements .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

Q. How can stability issues under physiological conditions be addressed?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-MS Monitoring : Track degradation products and identify vulnerable sites (e.g., urea hydrolysis) .

- Formulation Adjustments : Use lyophilization or lipid-based nanoparticles to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.